Cacodyl oxide

Inhalation Toxicology Arsenic Speciation Occupational Health

Cacodyl oxide (dimethylarsinous anhydride, CAS 503-80-0) is a volatile, highly toxic organoarsenic compound with the formula [(CH₃)₂As]₂O. As a primary component of the historically significant "Cadet's fuming liquid," it is recognized as one of the first organometallic compounds to be synthesized in a relatively pure form.

Molecular Formula C4H12As2O
Molecular Weight 225.98 g/mol
CAS No. 503-80-0
Cat. No. B3343075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCacodyl oxide
CAS503-80-0
Molecular FormulaC4H12As2O
Molecular Weight225.98 g/mol
Structural Identifiers
SMILESC[As](C)O[As](C)C
InChIInChI=1S/C4H12As2O/c1-5(2)7-6(3)4/h1-4H3
InChIKeyLOKPKYSOCCPWIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cacodyl Oxide (CAS 503-80-0): A Unique Organoarsenic Intermediate for Specialized Research and Historical Reference Standards


Cacodyl oxide (dimethylarsinous anhydride, CAS 503-80-0) is a volatile, highly toxic organoarsenic compound with the formula [(CH₃)₂As]₂O. As a primary component of the historically significant "Cadet's fuming liquid," it is recognized as one of the first organometallic compounds to be synthesized in a relatively pure form [1][2]. In modern research contexts, its unique physicochemical properties—including a high vapor pressure, a distinct garlic-like odor, and its role as a synthetic intermediate—differentiate it from more stable, less volatile arsenic compounds like cacodylic acid and trimethylarsine oxide. This specificity makes it invaluable for targeted studies in arsenic metabolism, forensic chemistry, and organometallic synthesis, where its reactive nature is a key experimental variable rather than a nuisance.

Why Standard Arsenic Reference Materials Cannot Replace Cacodyl Oxide in Volatile and Reactive Systems


Cacodyl oxide occupies a narrow and critical niche among organoarsenic compounds. Its substitution with more common or less hazardous arsenic analogs is scientifically invalid for several key research areas. Unlike the stable, water-soluble cacodylic acid (dimethylarsinic acid), which is used as a pH buffer, cacodyl oxide is volatile and air-sensitive, making it essential for studies involving arsenic's atmospheric chemistry or volatile metabolite detection [1]. Compared to trimethylarsine, a gas at room temperature with a much lower acute toxicity (oral LD50 of 7870 mg/kg in mice), cacodyl oxide's higher toxicity (inhalation LCLo of 1300 mg/m³ in mice) and liquid state at room temperature present distinct handling and safety considerations [2]. Furthermore, its role as a specific synthetic precursor for cacodyl and cacodyl chloride cannot be replicated by its analogs without altering reaction pathways and yields [3]. Therefore, for research involving specific volatile arsenic species, historical syntheses, or the study of this compound's unique toxicological profile, there is no direct, drop-in substitute.

Quantifiable Differentiation of Cacodyl Oxide Against Key Organoarsenic Comparators


Inhalation Toxicity Profile: Cacodyl Oxide vs. Trimethylarsine

Cacodyl oxide exhibits a significantly lower inhalation lethal concentration (LCLo) in mice compared to trimethylarsine, highlighting its higher acute inhalational hazard. For research focused on the toxicology of volatile arsenic species, cacodyl oxide presents a distinct and more potent challenge. Its high toxicity is further supported by its classification as a highly toxic (高毒) substance under Chinese hazard standards . In contrast, trimethylarsine is characterized as having "low toxicity" in mice [1]. This quantitative difference is critical for procurement when designing controlled inhalation studies.

Inhalation Toxicology Arsenic Speciation Occupational Health

Volatility and Physical State at Room Temperature: Cacodyl Oxide vs. Cacodylic Acid

Cacodyl oxide is a volatile liquid with a boiling point of 150°C and a notable vapor pressure of 5.0 mmHg at 25°C [1]. This stands in stark contrast to cacodylic acid, its oxidized derivative, which is a solid at room temperature (melting point 195-196°C) with negligible volatility [2]. This fundamental difference in physical state dictates their respective research applications. Cacodyl oxide is the correct standard for GC-MS analysis of volatile arsenic metabolites in environmental samples, while cacodylic acid is unsuitable for this purpose due to its non-volatile nature.

Volatile Organic Compounds Organoarsenic Chemistry Analytical Reference Standards

Functional Use as a Denaturing and Warning Agent: Cacodyl Oxide vs. Cacodyl

Cacodyl oxide's intense and obnoxious garlic-like odor has been historically exploited for its use as a denaturing and warning agent [1]. While its close analog, cacodyl (tetramethyldiarsine), also possesses a strong garlicky odor, its extreme pyrophoricity (spontaneous combustion in dry air) and higher acute oral toxicity (rat LD50 821 mg/kg) make it significantly more hazardous and difficult to handle [2][3]. Cacodyl oxide, though still highly toxic, is a less immediately flammable liquid, offering a more controllable (though still hazardous) option for research applications requiring a potent olfactory marker.

Chemical Warfare Agents Forensic Chemistry Denaturants

Synthetic Utility: Cacodyl Oxide as a Precursor to Cacodyl Chloride

Cacodyl oxide is a key starting material for the synthesis of cacodyl chloride, which itself is a vital intermediate for numerous therapeutic arsenicals and other organoarsenic compounds [1]. The patent literature explicitly details a process where Cadet's liquid (a mixture of cacodyl oxide and cacodyl) is treated to yield cacodyl chloride, which can then be reduced to form cacodyl [1]. An improved catalytic process described in the patent can achieve yields of cacodyl chloride from 66 to 77 percent based on arsenic trioxide, a significant increase over the standard 17% yield of the original Cadet batch process [1]. This establishes cacodyl oxide's irreplaceable role in a specific, high-yield synthetic pathway that cannot be initiated by other common arsenic compounds like cacodylic acid.

Organometallic Synthesis Precursor Chemistry Cacodyl Compounds

Validated Application Scenarios for Cacodyl Oxide Based on Quantitative Evidence


Calibration Standard for Volatile Arsenic Speciation Analysis

Due to its well-defined and quantifiable volatility (vapor pressure of 5.0 mmHg at 25°C) and liquid state, cacodyl oxide is the correct reference standard for developing and calibrating analytical methods (e.g., GC-MS) aimed at detecting and quantifying volatile arsenic species in environmental air samples or biological headspace. Its use ensures accurate identification and quantification, unlike non-volatile analogs like cacodylic acid which would not be detected in such analyses [1].

Target Compound in Acute Inhalation Toxicology Studies

Cacodyl oxide is a definitive compound of interest for researchers investigating the mechanisms of acute inhalation toxicity of volatile arsenicals. Its quantified high toxicity by inhalation (mouse LCLo of 1300 mg/m³/10 min) provides a clear, measurable endpoint for dose-response studies, setting it apart from less toxic volatile arsenicals like trimethylarsine (mouse oral LD50 7870 mg/kg) [1]. This makes it the appropriate selection for modeling severe occupational or environmental arsenic fume exposures.

Synthetic Precursor for High-Yield Cacodyl Chloride Production

For synthetic chemistry laboratories engaged in the production of arsenic-based intermediates, cacodyl oxide is an essential reagent. It is a critical component in a patented, high-yield catalytic process that can increase the yield of cacodyl chloride from a baseline of 17% to as much as 66-77%. This quantifiable yield advantage makes it a strategically superior starting material over alternative organoarsenic compounds, directly impacting process efficiency and cost-effectiveness .

Olfactory Research and Chemical Deterrent Studies

Cacodyl oxide's potent, characteristic odor is a primary subject of study in forensic and sensory science. Its use as a reference for this specific organoleptic property is justified by its documented role as a denaturing and warning agent. When compared to its highly pyrophoric analog, cacodyl, it provides a less hazardous alternative for controlled studies on the sensory detection of arsenic compounds and the development of olfactory warning systems [1].

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